Methyl 2-(4-fluorophenyl)-2-methoxyacetate
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Overview
Description
Methyl 2-(4-fluorophenyl)-2-methoxyacetate is an organic compound with a molecular formula of C10H11FO3. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyacetate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-methoxyacetate typically involves the reaction of 4-fluorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-methoxyethanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-2-methoxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of histone deacetylases (HDACs) or other key enzymes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-methoxyacetate
- Methyl 2-(4-bromophenyl)-2-methoxyacetate
- Methyl 2-(4-methylphenyl)-2-methoxyacetate
Uniqueness
Methyl 2-(4-fluorophenyl)-2-methoxyacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methoxyacetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9(10(12)14-2)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
QYKSWSCZFJBWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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